molecular formula C6H7NO B072547 4-Methylpyridin-3-ol CAS No. 1121-19-3

4-Methylpyridin-3-ol

Cat. No. B072547
CAS RN: 1121-19-3
M. Wt: 109.13 g/mol
InChI Key: WYOZXMYWGIJYSQ-UHFFFAOYSA-N
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Patent
US04022897

Procedure details

A mixture of 218.0 g of 4-methyl-3-pyridinol and 78.0 g of sodium amide are placed in a pressure vessel and heated at 150° for 6 hours. The vessel is allowed to cool, the solid mass is removed and added portionwise to 1 l. of cold 2-propanol. Subsequently, 20% aqueous acetic acid is added until the pH is 5.5 and the whole concentrated to dryness in vacuo. The residue is extracted thoroughly with chloroform and the chloroform extracts washed with saturated aqueous sodium chloride, dried and concentrated. The residue is fractionally crystallized from ethyl acetate to give 2-amino-4-methyl-3-pyridinol.
Quantity
218 g
Type
reactant
Reaction Step One
Quantity
78 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[OH:8].[NH2-:9].[Na+]>>[NH2:9][C:4]1[C:3]([OH:8])=[C:2]([CH3:1])[CH:7]=[CH:6][N:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
218 g
Type
reactant
Smiles
CC1=C(C=NC=C1)O
Name
Quantity
78 g
Type
reactant
Smiles
[NH2-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are placed in a pressure vessel
TEMPERATURE
Type
TEMPERATURE
Details
heated at 150° for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the solid mass is removed
ADDITION
Type
ADDITION
Details
added portionwise to 1 l
ADDITION
Type
ADDITION
Details
Subsequently, 20% aqueous acetic acid is added until the pH is 5.5
CONCENTRATION
Type
CONCENTRATION
Details
the whole concentrated to dryness in vacuo
EXTRACTION
Type
EXTRACTION
Details
The residue is extracted thoroughly with chloroform
WASH
Type
WASH
Details
the chloroform extracts washed with saturated aqueous sodium chloride
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is fractionally crystallized from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=CC(=C1O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.